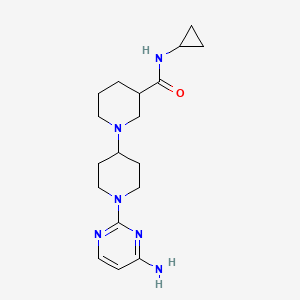![molecular formula C15H12F6N2O B5291944 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that contains a trifluoromethyl group and a morpholine ring, making it a unique and valuable compound in research.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is not fully understood. However, studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline are still being investigated. However, studies have shown that it can affect the expression of certain genes and proteins, leading to changes in cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are numerous future directions for research involving 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline. Some potential areas of research include:
1. Developing new methods for synthesizing the compound with improved yields and purity.
2. Investigating its potential as a therapeutic agent for various diseases.
3. Studying its effects on different cell types and tissues.
4. Developing new fluorescent probes based on its structure for imaging applications.
5. Exploring its potential as a catalyst in organic reactions.
Conclusion:
In conclusion, 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a unique and valuable compound in scientific research. Its potential applications in various fields, including antibacterial, antifungal, and anticancer research, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline can be achieved through various methods. One of the most common methods is the reaction of 2-(trifluoromethyl)morpholine with 8-chloro-4-(trifluoromethyl)quinoline in the presence of a base. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
The potential applications of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been used in the development of fluorescent probes for imaging applications.
properties
IUPAC Name |
2-(trifluoromethyl)-4-[8-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O/c16-14(17,18)10-3-1-2-9-11(4-5-22-13(9)10)23-6-7-24-12(8-23)15(19,20)21/h1-5,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVMHLDWKRRDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)

![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)